All-trans-hexaprenyl diphosphate
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Overview
Description
all-trans-Hexaprenyl diphosphate belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in ubiquinone biosynthesis pathway.
Hexaprenyl diphosphate is a polyprenol diphosphate compound having six prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Molecular Structure and Enzymatic Activity
All-trans-hexaprenyl diphosphate (HexPP) is vital in the study of enzyme mechanics and molecular structures. Sasaki et al. (2010) discovered the crystal structure of HexPP synthase, revealing its role in product chain length regulation, especially the involvement of the small subunit, HexA, in cooperation with the large subunit, HexB, for this control (Sasaki et al., 2010).
Enzyme System Genetics
Koike-Takeshita et al. (1995) explored the genetic aspects of HexPP synthesis. They identified genes essential for HexPP synthase in Bacillus stearothermophilus, contributing to the understanding of prenyltransferases' genetic make-up (Koike-Takeshita et al., 1995).
Comparative Protein Analysis
Chen et al. (1994) conducted protein sequence comparisons and created a phylogenetic tree of various isoprenyl diphosphate synthases, including HexPP synthase. This comparison revealed evolutionary relationships and conserved regions among these enzymes (Chen et al., 1994).
Distribution in Biological Systems
Ericsson et al. (1993) identified the presence of different geranylgeranyl diphosphate synthase activities, including one producing all-trans-HexPP, in various rat tissues. This study provided insights into the biological distribution and variation of HexPP synthase activities (Ericsson et al., 1993).
Plant Biosynthesis
Cornish (1993) demonstrated that in plants, trans-prenyl transferases, which include HexPP synthases, play a separate role from cis-prenyl transferases in cis-1,4-polyisoprene biosynthesis, highlighting the specificity of plant enzyme systems (Cornish, 1993).
Structural Analysis of Enzymes
Fujihashi et al. (2001) reported the crystal structure of a cis-prenyl chain elongating enzyme, providing a unique perspective on the structural differences between cis- and trans-prenyl chain elongating enzymes, including HexPP synthase (Fujihashi et al., 2001).
Properties
Molecular Formula |
C30H52O7P2 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/b26-15+,27-17+,28-19+,29-21+,30-23+ |
InChI Key |
NGFSMHKFTZROKJ-MMSZMYIBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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